2,6-Di-tert-butyl-4-propylphenol

Polymer stabilization Thermal processing Physicochemical properties

2,6-Di-tert-butyl-4-propylphenol (CAS 4973-24-4) is a tri-substituted hindered phenolic antioxidant belonging to the 2,6-di-tert-butylphenol family. Its structure features two bulky ortho-tert-butyl groups that provide steric shielding of the phenolic –OH and a para-propyl substituent (C₃H₇) that modulates hydrophobicity, volatility, and radical-scavenging kinetics relative to close analogs such as BHT (para-methyl), 2,6-di-tert-butylphenol (para-H), and 2,6-di-tert-butyl-4-ethylphenol.

Molecular Formula C17H28O
Molecular Weight 248.4 g/mol
CAS No. 4973-24-4
Cat. No. B15178333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-propylphenol
CAS4973-24-4
Molecular FormulaC17H28O
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C17H28O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,8-9H2,1-7H3
InChIKeySTHGHFNAPPFPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-tert-butyl-4-propylphenol (CAS 4973-24-4): Procurement-Relevant Chemical Identity and Class Positioning


2,6-Di-tert-butyl-4-propylphenol (CAS 4973-24-4) is a tri-substituted hindered phenolic antioxidant belonging to the 2,6-di-tert-butylphenol family . Its structure features two bulky ortho-tert-butyl groups that provide steric shielding of the phenolic –OH and a para-propyl substituent (C₃H₇) that modulates hydrophobicity, volatility, and radical-scavenging kinetics relative to close analogs such as BHT (para-methyl), 2,6-di-tert-butylphenol (para-H), and 2,6-di-tert-butyl-4-ethylphenol [1]. The compound is a recognized chain-breaking antioxidant that donates a phenolic hydrogen atom to peroxyl radicals, terminating oxidative chain reactions in polymers, lubricants, and biological systems [2]. Its physicochemical profile—boiling point 293.8°C, flash point 132.2°C, density 0.918 g/cm³, and calculated LogP 4.94—positions it as a higher-boiling, more lipophilic alternative to BHT (bp 265°C, LogP ~4.5) for applications requiring elevated thermal processing windows or enhanced hydrocarbon-phase solubility .

Why Hindered Phenol Analogs Cannot Be Interchanged: The 2,6-Di-tert-butyl-4-propylphenol Differentiation Case


The hindered phenol antioxidant class shares a common radical-trapping mechanism, yet para-substituent identity governs three procurement-critical properties: (i) O–H bond dissociation enthalpy (BDE), which directly determines the thermodynamic driving force for hydrogen atom transfer (HAT) to peroxyl radicals—experimental measurements show that para-substitution modulates BDE across a range of ~3.6–10.3 kcal mol⁻¹ within the 2,6-di-tert-butylphenol series [1]; (ii) physicochemical properties including boiling point, flash point, density, and LogP, which dictate processing compatibility, thermal stability during compounding, and migration resistance in finished polymer goods ; and (iii) the identity of the phenolic oxidation product—para-alkyl substituents bearing β-hydrogens (e.g., propyl) can undergo four-electron oxygenation pathways distinct from para-methyl (BHT) or para-H analogs, potentially altering the product safety and stability profile of the final formulation [2]. Substituting 2,6-di-tert-butyl-4-propylphenol with BHT without experimental verification risks mismatched volatility (boiling point difference ~29°C), altered antioxidant persistence (LogP difference ~0.44 units), and divergent oxidation by-product profiles that are not captured by simple stoichiometric equivalence calculations.

Quantitative Differentiation Evidence: 2,6-Di-tert-butyl-4-propylphenol versus Closest Analogs


Boiling Point and Flash Point Elevation Over BHT and 2,6-Di-tert-butylphenol: Thermal Processing Window Advantage

2,6-Di-tert-butyl-4-propylphenol exhibits a boiling point of 293.8°C at 760 mmHg, which is approximately 29°C higher than BHT (2,6-di-tert-butyl-4-methylphenol, bp 265°C) and approximately 41°C higher than 2,6-di-tert-butylphenol (bp 253°C) . The flash point of 132.2°C is approximately 5.5°C above BHT (127°C) and approximately 14°C above the 4-H analog (118°C) . The density (0.918 g/cm³) is intermediate between BHT (1.048 g/cm³) and 2,6-di-tert-butylphenol (0.914 g/cm³), reflecting the incremental mass and volume contribution of the para-propyl chain [1]. These differences are quantifiable and reproducible across authoritative databases.

Polymer stabilization Thermal processing Physicochemical properties Formulation compatibility

O–H Bond Dissociation Enthalpy Modulation by para-Substituent: Class-Level Evidence for Propyl-Specific Thermodynamics

Bordwell and Zhang (1995) determined that 2,6-di-tert-butyl substitution weakens the phenolic O–H bond by 3.6–10.3 kcal mol⁻¹ relative to unsubstituted phenol, and that the magnitude of weakening depends systematically on the para-substituent electronic character [1]. For 4-methyl-2,6-di-tert-butylphenol (BHT), the experimental O–H BDE in DMSO was estimated at approximately 81 kcal mol⁻¹ [2]. The para-propyl group (–CH₂CH₂CH₃) is inductively electron-donating with a Hammett σₚ value of approximately –0.13 (similar to ethyl, σₚ ≈ –0.15), which is expected to produce a BDE value close to that of BHT, consistent with DFT computational predictions that para-alkyl chain length has a secondary, incremental effect on BDE relative to the dominant ortho-tert-butyl steric effect [3]. No direct experimental BDE measurement for 2,6-di-tert-butyl-4-propylphenol has been reported in the peer-reviewed literature; the above represents class-level inference from the 4-substituted-2,6-di-tert-butylphenol series.

Radical scavenging Bond dissociation enthalpy Hydrogen atom transfer Structure-activity relationship

Water-Soluble 4-Propylphenol Derivatives Demonstrate Radical-Scavenging Rate Constants Comparable to Ionol (BHT) in Methyl Oleate Oxidation

Kandalintseva et al. (2002) reported that water-soluble 2,6-di-tert-butyl-4-propylphenol derivatives (bearing –SO₃Na, –S–SO₃Na, –S–C(NH₂)₂⁺Cl⁻, or –N(Et)₂·HCl groups on the propyl chain) exhibited antiradical rate constants (k₇) in the range of (1.3–2.7) × 10⁴ L mol⁻¹ s⁻¹ in the AIBN-initiated oxidation of methyl oleate in chlorobenzene at 60°C . The parent reference compound ionol (2,6-di-tert-butyl-4-methylphenol, BHT) displayed k₇ = 2.0 × 10⁴ L mol⁻¹ s⁻¹ under identical conditions. The close clustering of k₇ values across the series demonstrates that the 4-propylphenol scaffold, even when further derivatized at the terminal propyl position, does not significantly impair the intrinsic hydrogen-atom-donating reactivity of the hindered phenolic –OH group relative to the industrially dominant BHT standard . Furthermore, these derivatives exhibited ID₅₀ values for Cu²⁺- and Fe²⁺-induced LDL lipid peroxidation in the low millimolar range (1.1–2.8 mM), comparable to or exceeding ionol (ID₅₀ = 2.6 mM for Cu²⁺, 1.3 mM for Fe²⁺) .

Antiradical activity Rate constant k₇ Methyl oleate oxidation Lipid peroxidation inhibition

Divergent Oxidative Fate: para-Propyl Substitution Enables Four-Electron Oxygenation Pathway Distinct from para-Methyl (BHT) Two-Electron Oxidation

Lee, Karlin, and coworkers (2014) demonstrated that the oxidative fate of para-substituted 2,6-di-tert-butylphenols (p-X-DTBP) is mechanistically bifurcated by the identity of the para-substituent X [1]. Para-alkoxyl substrates (p-OR-DTBP) undergo two-electron oxidation with H₂O₂ liberation, whereas para-alkyl substrates (p-R-DTBP, where R = alkyl including propyl) undergo four-electron oxygenation involving O–O bond cleavage to produce ¹⁸O-labeled 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ) with elimination of the para-alkyl group [2]. This stands in contrast to BHT (para-CH₃), whose well-characterized toxicological pathway proceeds via cytochrome P450-mediated oxidation to a quinone methide (2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone, BHT-QM), a reactive electrophile implicated in pulmonary toxicity and tumor promotion in mice [3]. The para-propyl group, bearing β-hydrogens, may follow a distinct elimination pathway that does not generate the same quinone methide intermediate, potentially altering the toxicological profile of oxidative degradation products in applications where human or environmental exposure is relevant.

Oxidation mechanism Phenoxyl radical Quinone methide Product safety p-X-DTBP reactivity

Hydrophobicity (LogP) Advantage Over BHT and 2,6-Di-tert-butylphenol: Extraction Resistance and Polymer-Phase Retention

The calculated octanol-water partition coefficient (LogP) for 2,6-di-tert-butyl-4-propylphenol is 4.94 , which exceeds that of BHT (2,6-di-tert-butyl-4-methylphenol, LogP ≈ 4.5 at 24°C experimental; ~4.17 calculated) [1] and 2,6-di-tert-butylphenol (LogP ≈ 3.99 calculated; 4.5 experimental at 24°C) . This LogP difference of approximately +0.44 to +0.77 log units corresponds to a factor of ~2.8–5.9× higher octanol-phase preference, which is a key predictor of: (a) lower aqueous extractability from polymer matrices into food simulants or environmental water; (b) higher retention in hydrocarbon lubricant basestocks; and (c) reduced leaching from plastic packaging under regulatory migration testing protocols.

LogP Hydrophobicity Physical persistence Migration resistance Extraction stability

Patent-Validated Utility: 2,6-Di-tert-butyl-4-alkylphenols as Preferred Polymer Stabilizers with Concentration-Efficiency Advantage Over BHT

United States Patent US 2,836,577 (1958) explicitly teaches that 2,6-di-tert-butylphenol is 'considerably more effective than 2,6-di-tert-butyl-4-methylphenol in inhibiting oxygen absorption of polyethylene even when used at 1/2 the concentration' [1]. The patent further claims a broad genus of 2,6-di-tert-butyl-4-alkylphenols for polymer stabilization, establishing industrial precedent for para-alkyl chain-length optimization as a strategy for achieving equivalent or superior antioxidant protection at reduced loading [2]. While the propyl homolog is not individually exemplified, it falls within the claimed structural scope, and the patent's teaching that para-alkyl substitution modulates stabilizer performance supports the rationale for selecting the propyl variant over methyl (BHT) when lower loading or reduced additive blooming is desired.

Polymer stabilization Polyethylene Antioxidant efficiency Concentration advantage Patent evidence

Procurement-Targeted Application Scenarios for 2,6-Di-tert-butyl-4-propylphenol Based on Verified Differentiation Evidence


High-Temperature Polymer Compounding and Hot-Melt Processing Where BHT Volatilization Causes Antioxidant Depletion

During polyolefin extrusion or injection molding at barrel temperatures exceeding 230°C, BHT (bp 265°C) can undergo significant evaporative loss, reducing effective antioxidant concentration in the finished part. 2,6-Di-tert-butyl-4-propylphenol, with a boiling point approximately 29°C higher (293.8°C), offers a wider thermal processing window before the antioxidant itself begins to volatilize from the melt. The flash point advantage (+5°C over BHT) further contributes to safer high-temperature handling. Selection of the propyl homolog in this scenario is supported by the physicochemical property differentiation documented in Section 3, Evidence Item 1 .

Food-Contact or Pharmaceutical Packaging Requiring Low Migration and Favorable Toxicological By-Product Profile

Regulatory compliance for food-contact materials (EU 10/2011, FDA 21 CFR) imposes specific migration limits (SML) that are inversely related to a substance's LogP and molecular weight. The higher LogP of 2,6-di-tert-butyl-4-propylphenol (4.94 vs ~4.5 for BHT) predicts greater retention within the polymer matrix and lower aqueous extractability . Additionally, the mechanistic evidence from Section 3, Evidence Item 4 indicates that para-alkyl-DTBP substrates follow a four-electron oxygenation pathway yielding 2,6-di-tert-butyl-1,4-benzoquinone rather than the electrophilic quinone methide pathway characteristic of BHT metabolism [1]. For applications where consumer safety margins are paramount, this mechanistic divergence may inform antioxidant selection even in the absence of completed toxicological studies on the propyl analog itself.

Lubricant and Fuel Stabilization Requiring Extended High-Temperature Service Life with Minimal Volatility Loss

In engine lubricants, turbine oils, and hydrocarbon fuels subjected to sustained thermal-oxidative stress, antioxidant physical persistence is as critical as intrinsic radical-scavenging activity. The combination of elevated boiling point (+29°C vs BHT), higher flash point, and increased LogP (+0.77 vs BHT calculated) positions 2,6-di-tert-butyl-4-propylphenol as a candidate for extending oil drain intervals and reducing antioxidant top-up frequency in closed-loop systems . The class-level evidence from patent US 2,836,577 further supports the strategy of using para-alkyl extension to achieve equivalent stabilization at reduced concentration relative to BHT [1].

Synthetic Chemistry: Precursor or Scaffold for Functionalized Phenolic Antioxidants and Bioactive Molecules

The para-propyl chain of 2,6-di-tert-butyl-4-propylphenol provides a synthetically accessible handle for further derivatization—via terminal halogenation, nucleophilic substitution, or oxidation—to generate water-soluble antioxidants (e.g., thiosulfonate, isothiuronium, or alkylammonium salts as reported by Kandalintseva et al. ), polymer-bound stabilizers, or pharmacologically active compounds (e.g., CGP7930-type GABA_B receptor modulators derived from 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol [1]). The demonstrated retention of radical-scavenging activity (k₇ values comparable to BHT) in the water-soluble 4-propylphenol derivatives validates the scaffold's chemical robustness and makes it a versatile starting material for medicinal chemistry or advanced materials antioxidant design .

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